molecular formula C10H15N5 B6647414 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine

Cat. No.: B6647414
M. Wt: 205.26 g/mol
InChI Key: GMIHNLQTEVLFRL-UHFFFAOYSA-N
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Description

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is a heterocyclic compound containing two pyrazole rings. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science . This compound’s unique structure makes it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine typically involves the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . One common method includes the reaction of 3-chloropropan-1-amine with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is unique due to its dual pyrazole structure, which imparts distinct chemical reactivity and biological activity. This duality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1(7-15-8-2-5-13-15)4-11-9-10-3-6-12-14-10/h2-3,5-6,8,11H,1,4,7,9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIHNLQTEVLFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNCC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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